1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione
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Overview
Description
1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its two 4-isopropylphenylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione typically involves the condensation of 1,4-dihydroxyanthraquinone with 4-isopropylaniline. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the desired product. The reaction mixture is then subjected to filtration, drying, and purification processes to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino groups under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives with altered electronic properties.
Substitution: Various substituted anthraquinone derivatives with diverse functional groups.
Scientific Research Applications
1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices
Mechanism of Action
The mechanism of action of 1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone-based compound with anticancer properties.
1,4-Bis((4-methylphenyl)amino)anthracene-9,10-dione: A structurally similar compound with different substituents on the phenyl rings
Uniqueness
1,4-Bis((4-isopropylphenyl)amino)anthracene-9,10-dione is unique due to the presence of isopropyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to other anthraquinone derivatives.
Properties
CAS No. |
91998-15-1 |
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Molecular Formula |
C32H30N2O2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1,4-bis(4-propan-2-ylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H30N2O2/c1-19(2)21-9-13-23(14-10-21)33-27-17-18-28(34-24-15-11-22(12-16-24)20(3)4)30-29(27)31(35)25-7-5-6-8-26(25)32(30)36/h5-20,33-34H,1-4H3 |
InChI Key |
PPXFBZUUQFDNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C(C)C)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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